molecular formula C12H19O4P B14531308 Diethyl (2-hydroxy-1-phenylethyl)phosphonate CAS No. 62573-88-0

Diethyl (2-hydroxy-1-phenylethyl)phosphonate

Cat. No.: B14531308
CAS No.: 62573-88-0
M. Wt: 258.25 g/mol
InChI Key: GDLHTVLBHZBISB-UHFFFAOYSA-N
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Description

Diethyl (2-hydroxy-1-phenylethyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P It is characterized by the presence of a phosphonate group attached to a 2-hydroxy-1-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-hydroxy-1-phenylethyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 2-bromo-1-phenylethanol under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The reaction is often carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-hydroxy-1-phenylethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phosphonate group can be reduced to form phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diethyl (2-oxo-1-phenylethyl)phosphonate.

    Reduction: Formation of diethyl (2-hydroxy-1-phenylethyl)phosphine.

    Substitution: Formation of various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (2-hydroxy-1-phenylethyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-hydroxy-1-phenylethyl)phosphonate involves its interaction with molecular targets through its phosphonate and hydroxyl groups. These interactions can lead to the formation of stable complexes with enzymes or other proteins, potentially inhibiting their activity. The compound may also participate in phosphorylation reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-phenylethyl phosphonate: Similar structure but lacks the hydroxyl group.

    Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate: Contains a trifluoromethyl group instead of a phenyl group.

    Diethyl (1-hydroxy-1-phenylethyl)phosphonate: Similar structure but with a different substitution pattern.

Uniqueness

Diethyl (2-hydroxy-1-phenylethyl)phosphonate is unique due to the presence of both a hydroxyl group and a phenyl group, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in research and industry .

Properties

CAS No.

62573-88-0

Molecular Formula

C12H19O4P

Molecular Weight

258.25 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-phenylethanol

InChI

InChI=1S/C12H19O4P/c1-3-15-17(14,16-4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3

InChI Key

GDLHTVLBHZBISB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CO)C1=CC=CC=C1)OCC

Origin of Product

United States

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